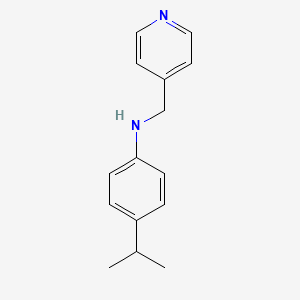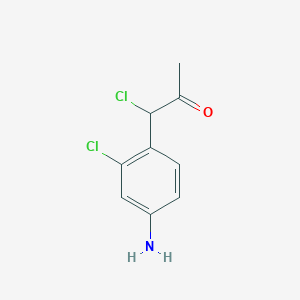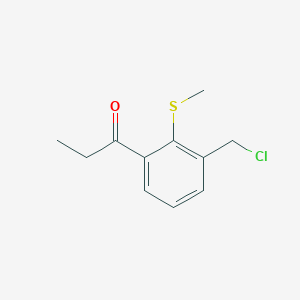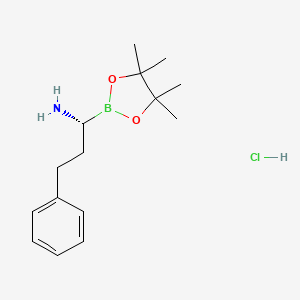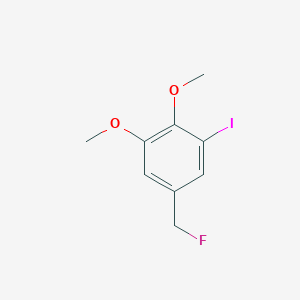
1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene typically involves the iodination of a fluoromethyl-substituted benzene derivative followed by methoxylation. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity .
Chemical Reactions Analysis
1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions, such as in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroquinones.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene involves its interaction with various molecular targets, depending on the specific application. In electrophilic aromatic substitution reactions, the compound undergoes a two-step process where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene .
Comparison with Similar Compounds
1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene can be compared with similar compounds such as:
1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of methoxy groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10FIO2 |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
5-(fluoromethyl)-1-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
ZVQQONOEEMSJNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CF)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


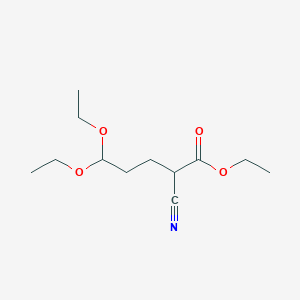
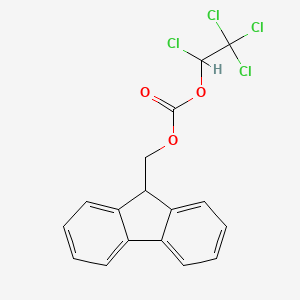
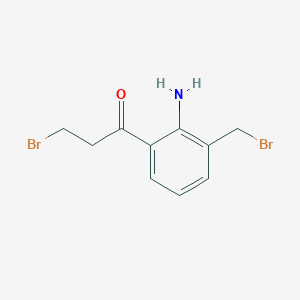
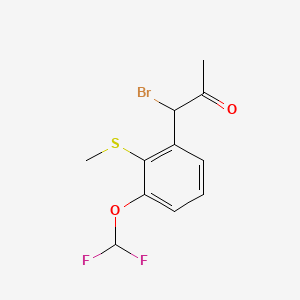
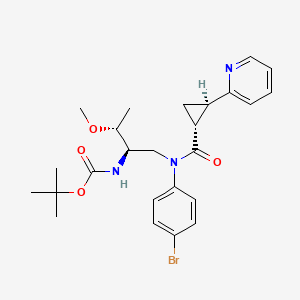
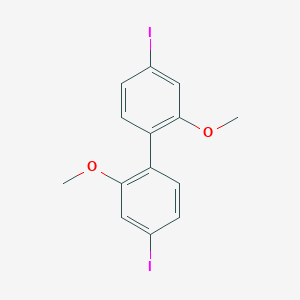
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)

